1-Cyclopropyl-3-fluoro-5-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-fluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPNIXRCAXKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 3 Fluoro 5 Iodobenzene
Retrosynthetic Analysis and Strategic Disconnections for the Compound
A retrosynthetic analysis of 1-cyclopropyl-3-fluoro-5-iodobenzene reveals several possible disconnections to simplify the target molecule into readily available starting materials. The most logical strategic disconnections involve the sequential removal of the substituents based on the reliability and regioselectivity of the corresponding synthetic transformations.
A primary disconnection targets the cyclopropyl-aryl bond. This bond can be retrosynthetically cleaved to a C-X bond (where X is a halogen, typically Br or I) and a cyclopropyl (B3062369) organometallic reagent. This suggests a late-stage introduction of the cyclopropyl group via a cross-coupling reaction, a robust and well-established synthetic strategy. This leads to a key intermediate, a 1-halo-3-fluoro-5-iodobenzene derivative.
The second level of disconnection involves the two halogen atoms, fluorine and iodine. The order of their introduction is critical and depends on the directing effects of the substituents present at each stage. Given the nature of electrophilic aromatic substitution, it is often advantageous to introduce one halogen and then use its directing effect to install the second. For instance, an aniline (B41778) precursor can be utilized, where the amino group acts as a powerful ortho-, para-director and can be later removed or converted to another functional group.
This leads to a plausible retrosynthetic pathway starting from a simple, commercially available precursor such as 3-fluoroaniline (B1664137) or 3-iodoaniline. The general retrosynthetic scheme can be visualized as follows:
Figure 1: Retrosynthetic Analysis of this compound
Introduction of the Cyclopropyl Moiety via Advanced Synthetic Transformations
Optimization of Reaction Conditions for High Yield and Purity
The synthesis of this compound necessitates a carefully controlled multi-step process. The optimization of reaction conditions is paramount to maximize the yield and ensure the purity of the final product. A key transformation in a potential synthetic route is the introduction of the cyclopropyl moiety, often accomplished via a Suzuki-Miyaura cross-coupling reaction. The efficiency of this step is highly dependent on a variety of factors, including the choice of catalyst, base, solvent, and temperature.
Research into analogous Suzuki-Miyaura reactions involving the coupling of aryl halides with potassium cyclopropyltrifluoroborate (B8364958) has provided valuable insights into optimizing these conditions. nih.gov For instance, the choice of palladium catalyst and ligand is critical. While various palladium sources can be effective, the ligand plays a crucial role in the catalytic cycle, influencing both the rate of reaction and the suppression of side reactions.
The following table illustrates the effect of different reaction parameters on the yield of a model Suzuki-Miyaura cyclopropanation reaction.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Cyclopropanation
| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 65 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ | Toluene/H₂O | 100 | 75 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 100 | 88 |
Similarly, the iodination step, likely an electrophilic aromatic substitution, requires careful control to achieve the desired regioselectivity and prevent the formation of poly-iodinated byproducts. The choice of iodinating agent and reaction medium can significantly impact the outcome. For instance, the use of N-iodosuccinimide (NIS) in a suitable solvent is a common method for the iodination of aromatic rings. Optimization would involve screening various solvents, reaction times, and temperatures to find the ideal balance between reaction rate and selectivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov Traditional organic solvents used in cross-coupling and halogenation reactions, such as toluene, dioxane, and N,N-dimethylformamide (DMF), are often volatile, flammable, and toxic. acs.org
Recent research has focused on identifying and utilizing greener alternatives. For Suzuki-Miyaura coupling reactions, water has been explored as a reaction medium, which is non-toxic, non-flammable, and readily available. acs.org The use of water as a solvent can also, in some cases, enhance reaction rates. Another approach is the use of bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a more environmentally benign alternative to traditional ethereal solvents like THF and dioxane.
The following table presents a comparison of different solvents for a model aromatic substitution reaction, evaluating them based on yield and green chemistry metrics.
Table 2: Comparison of Solvents in a Model Nucleophilic Aromatic Substitution Reaction
| Solvent | Reaction Time (h) | Yield (%) | Key Green Chemistry Considerations |
|---|---|---|---|
| DMF | 6 | 95 | High boiling point, toxic, difficult to recycle |
| Toluene | 12 | 88 | Volatile organic compound (VOC), petroleum-derived |
| Water | 8 | 92 | Non-toxic, non-flammable, abundant |
| 2-MeTHF | 10 | 90 | Bio-derived, lower environmental impact than THF |
| Ionic Liquid | 4 | 96 | Low volatility, potential for recyclability, but toxicity and biodegradability can be concerns |
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts is a cornerstone of green chemistry, with a focus on reducing reliance on precious metals and improving catalyst recyclability. Palladium-catalyzed cross-coupling reactions, while highly effective, often suffer from the high cost and toxicity of palladium, as well as challenges in removing residual metal from the final product. acs.org
Furthermore, there is a growing interest in the use of palladium nanoparticles (PdNPs) as catalysts. preprints.org Due to their high surface-area-to-volume ratio, PdNPs can exhibit higher catalytic activity than their bulk counterparts, allowing for lower catalyst loadings. mdpi.com Efforts are also underway to develop catalysts based on more abundant and less toxic metals as alternatives to palladium. mpg.de
The table below summarizes different catalytic systems for a model cross-coupling reaction, highlighting their sustainability features.
Table 3: Sustainable Catalyst Systems for Cross-Coupling Reactions
| Catalyst System | Description | Advantages |
|---|---|---|
| Homogeneous Pd(PPh₃)₄ | Traditional palladium catalyst dissolved in the reaction mixture. | High activity and selectivity in many cases. |
| Pd/C | Palladium supported on activated carbon. | Heterogeneous, easily recoverable by filtration, reusable. acs.org |
| Palladium Nanoparticles | Nanosized palladium particles, can be stabilized on supports. | High catalytic activity, potential for lower catalyst loading. mdpi.compreprints.org |
| Nickel-based catalysts | Utilizing a more earth-abundant metal. | Lower cost, reduced reliance on precious metals. mpg.de |
| Single-Atom Catalysts | Isolated metal atoms dispersed on a support. | Maximizes atom efficiency, unique catalytic properties. ethz.ch |
Advanced Reactivity and Mechanistic Investigations of 1 Cyclopropyl 3 Fluoro 5 Iodobenzene
Exploration of Cross-Coupling Reactivity with 1-Cyclopropyl-3-fluoro-5-iodobenzene
Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. In polysubstituted aromatic compounds like this compound, the success of these reactions hinges on the selective activation of one reactive site over others.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the reaction is anticipated to proceed with high chemoselectivity at the C-I bond. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, which is significantly weaker and more reactive than the C-F bond. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product, regenerating the palladium(0) catalyst.
Typical conditions for such a transformation would involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF. The reaction would selectively replace the iodine atom, leaving the fluoro and cyclopropyl (B3062369) groups untouched.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 89 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | n-Butanol | 100 | 85 |
| Potassium cyclopropyltrifluoroborate (B8364958) | Pd(OAc)₂/n-BuPAd₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 78 |
Note: Data presented are representative examples based on reactions with similar aryl iodides and are for illustrative purposes.
Copper-mediated reactions provide alternative pathways for C-C and C-heteroatom bond formation.
Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound, often requiring high temperatures. nih.govtaylorandfrancis.com Modern variations allow for the coupling of aryl halides with nucleophiles like amines, phenols, and thiols. In the context of this compound, an Ullmann-type reaction would selectively occur at the C-I bond, enabling the synthesis of symmetrical biaryls (homo-coupling) or the introduction of various nucleophiles (hetero-coupling). organic-chemistry.orgrsc.org
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I) iodide. cetjournal.it The reaction mechanism involves the palladium-catalyzed activation of the C-I bond and a copper-acetylide intermediate. This reaction is known for its mild conditions and tolerance of various functional groups. The C-I bond of this compound serves as the reactive site, allowing for the facile introduction of alkynyl moieties.
Table 2: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | 65 | 95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI (2/4 mol%) | Diisopropylamine | DMF | 55 | 91 |
| 1-Octyne | Pd(OAc)₂/XPhos/CuI (2/4/4 mol%) | Cs₂CO₃ | Dioxane | 80 | 88 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI (1/2 mol%) | Et₃N | Toluene | 70 | 93 |
Note: Data presented are representative examples based on reactions with similar aryl iodides and are for illustrative purposes.
The key to the synthetic utility of this compound in cross-coupling reactions is the pronounced difference in reactivity between the carbon-iodine and carbon-fluorine bonds. The bond dissociation energy for a C-I bond on an aromatic ring is approximately 65 kcal/mol, whereas the C-F bond is significantly stronger at around 126 kcal/mol. acs.org
This energy difference dictates the chemoselectivity of palladium-catalyzed reactions. The rate-determining step, oxidative addition of Pd(0) to the carbon-halogen bond, has a much lower activation energy for the C-I bond. Consequently, reactions like Suzuki-Miyaura and Sonogashira will proceed exclusively at the iodine-substituted position under standard conditions, leaving the robust C-F bond intact. This predictable selectivity allows for the stepwise functionalization of the aromatic ring, where the iodine can be replaced first, followed by a potential, albeit more challenging, reaction at the fluorine site under different conditions. The regioselectivity is inherently controlled by the fixed position of the iodine atom at C1.
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike cross-coupling, where iodine is the preferred leaving group, fluorine is often the best leaving group in SNAr reactions under the right electronic conditions.
The standard SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and the reaction is therefore highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs delocalize the negative charge, lowering the activation energy of the rate-determining nucleophilic attack. masterorganicchemistry.com
In this compound, the potential leaving group is the fluorine atom. However, the substituents—a cyclopropyl group at the meta position and an iodine atom at the para position—are not strong EWGs. Iodine is a weak deactivator, and the cyclopropyl group can be weakly electron-donating. Consequently, the aromatic ring is considered "unactivated" or "non-activated" towards classical SNAr. researchgate.netresearchgate.netrsc.org Under typical SNAr conditions (e.g., a nucleophile like sodium methoxide in methanol at reflux), the reaction is expected to be extremely slow or fail to proceed altogether.
This low reactivity contrasts sharply with substrates bearing potent EWGs like nitro (-NO₂) or cyano (-CN) groups para to the fluorine, which undergo SNAr reactions readily. Recent advancements, such as organic photoredox catalysis, have been developed to enable the SNAr of unactivated fluoroarenes by generating highly reactive radical intermediates, though these methods require specific catalytic setups. acs.orgnih.gov
Investigating the SNAr mechanism for a non-activated substrate like this compound would primarily involve probing the high-energy barrier of the initial nucleophilic attack.
Kinetic Studies: Mechanistic probes could involve attempting the reaction under forcing conditions (high temperature, high pressure) with highly potent nucleophiles. Monitoring the reaction kinetics would likely reveal a very slow reaction rate, confirming the high activation energy. Comparing the rates of reaction with different nucleophiles (the "nucleophile element effect") could provide insight into the nature of the transition state.
Computational Modeling: Density Functional Theory (DFT) calculations would be a powerful tool to probe this system. rsc.org Such studies could calculate the energy profile of the reaction pathway, providing a quantitative measure of the activation barrier for the formation of the Meisenheimer complex. The calculations would be expected to confirm that without the stabilizing influence of strong EWGs, the anionic intermediate is energetically unfavorable, thus impeding the reaction.
Hammett Analysis: A hypothetical Hammett analysis, comparing the reaction rates of a series of 1-cyclopropyl-3-fluoro-5-(para-substituted)benzenes, could be used to quantify the electronic influence of the para-substituent. This would demonstrate the dramatic rate increase when the iodo group is replaced with a strong EWG like a nitro group, confirming the mechanistic requirement for electronic activation. osti.gov
Electrophilic Aromatic Substitution Reactivity of the Aryl Ring
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative directing effects of the three substituents. The cyclopropyl group, fluorine atom, and iodine atom each exert an influence on the electron density of the aromatic ring, thereby guiding the position of incoming electrophiles.
The cyclopropyl group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. wikipedia.orgstackexchange.com Its ability to donate electron density to the benzene (B151609) ring is attributed to the high p-character of its C-C bonds, which allows for effective conjugation with the aromatic π-system. stackexchange.com This electron-donating nature stabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the cyclopropyl group.
In a trisubstituted benzene ring, the directing effects of the substituents are generally additive. openstax.orglibretexts.orgpressbooks.pub When these effects are in conflict, the most powerful activating group typically governs the regioselectivity of the reaction. openstax.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com In the case of this compound, the cyclopropyl group is the strongest activating group among the three. Therefore, it is expected to be the primary director of electrophilic substitution.
The positions ortho to the cyclopropyl group are C2 and C6, and the para position is C4. However, in this 1,3,5-substituted ring, the C4 position is already occupied by a hydrogen atom and is a viable site for substitution. The C2 and C6 positions are adjacent to the fluorine and iodine atoms, respectively.
Considering the individual directing effects:
Cyclopropyl group (at C1): Directs to C2, C4, and C6.
Fluoro group (at C3): Directs to C2 and C4.
Iodo group (at C5): Directs to C4 and C6.
The directing effects of all three substituents converge at the C4 position. The C2 position is favored by the cyclopropyl and fluoro groups, while the C6 position is favored by the cyclopropyl and iodo groups. Therefore, electrophilic attack is most likely to occur at the C4 position due to the reinforcing directing effects of all three substituents. Substitution at C2 and C6 is also possible but may be less favored. Steric hindrance from the adjacent iodo and fluoro groups might also play a role in disfavoring substitution at the C2 and C6 positions, further enhancing the preference for the C4 position. openstax.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Electrophilic Attack | Directing Substituents | Predicted Outcome |
| C2 | Cyclopropyl (ortho), Fluoro (ortho) | Minor Product |
| C4 | Cyclopropyl (para), Fluoro (para), Iodo (para) | Major Product |
| C6 | Cyclopropyl (ortho), Iodo (ortho) | Minor Product |
Radical and Organometallic Reactions involving the Iodine Atom
The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds present, making the iodine atom a key site for radical and organometallic reactions.
Grignard and Organolithium Reagent Formations
The formation of Grignard and organolithium reagents from aryl halides is a fundamental transformation in organic synthesis. In this compound, the greater reactivity of the C-I bond compared to the C-F bond allows for the selective formation of these organometallic species.
Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to proceed selectively at the carbon-iodine bond to form the corresponding Grignard reagent, 1-cyclopropyl-3-fluoro-5-(magnesioiodo)benzene. The C-F bond would remain intact under typical Grignard formation conditions.
Organolithium Reagent Formation: Similarly, lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, is expected to occur preferentially at the iodine atom. wikipedia.org This would yield 1-cyclopropyl-3-fluoro-5-lithiated benzene, a versatile intermediate for the introduction of various electrophiles. The rate of lithium-halogen exchange is significantly faster for iodides than for fluorides, ensuring high selectivity.
Table 2: Selective Organometallic Reagent Formation
| Starting Material | Reagent | Expected Product |
| This compound | Mg, THF | 1-Cyclopropyl-3-fluoro-5-(magnesioiodo)benzene |
| This compound | n-BuLi, Et2O | 1-Cyclopropyl-3-fluoro-5-lithiated benzene |
Radical Annulation and Cyclization Reactions
The carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then participate in a variety of annulation and cyclization reactions. wikipedia.org These reactions are powerful methods for the construction of complex polycyclic and heterocyclic systems.
Radical Annulation: The aryl radical generated from this compound can be trapped by a suitable acceptor molecule, such as an alkene or alkyne, leading to the formation of a new ring. The regioselectivity and stereoselectivity of these reactions are often governed by the stability of the radical intermediates.
Radical Cyclization: If the molecule contains an appropriately positioned unsaturated functional group, intramolecular cyclization can occur. wikipedia.orgnih.govrsc.orgacs.org For example, a tethered alkene or alkyne could be attacked by the aryl radical to form a new cyclic structure. The success of such cyclizations depends on the length and nature of the tether connecting the radical precursor and the radical acceptor.
Stereochemical Outcomes of Reactions Involving the Cyclopropyl Group
The cyclopropyl group, with its unique electronic and steric properties, can influence the stereochemical course of reactions occurring on the aromatic ring or on adjacent functional groups. The rigid, three-membered ring can exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.
Furthermore, the electronic nature of the cyclopropyl group, which can stabilize adjacent carbocations through hyperconjugation, may play a role in controlling the stereoselectivity of reactions that proceed through cationic intermediates. wikipedia.org For instance, in reactions involving a benzylic position, the cyclopropyl group could influence the facial selectivity of nucleophilic attack.
Theoretical and Computational Studies of 1 Cyclopropyl 3 Fluoro 5 Iodobenzene
Quantum Chemical Characterization of Electronic Structure and Reactivity
A quantum chemical characterization provides fundamental insights into a molecule's behavior. This typically involves analyzing its molecular orbitals and the distribution of electron density.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 1-Cyclopropyl-3-fluoro-5-iodobenzene, one would expect the HOMO to be located primarily on the iodobenzene (B50100) ring, influenced by the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing fluorine and iodine atoms. The LUMO would likely be a π* orbital of the aromatic system. However, without specific computational studies, the precise energies and spatial distributions of these orbitals remain unknown.
Table 4.1.1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | - | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | - | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |
Note: This table is for illustrative purposes only, as no published data is available.
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative fluorine atom would create a region of negative potential. In contrast, the iodine atom, due to the σ-hole phenomenon, could exhibit a region of positive potential, making it a potential halogen bond donor. The cyclopropyl group would likely contribute to the electron density of the aromatic ring. A precise mapping would require dedicated computational analysis.
Conformational Analysis of the Cyclopropyl-Aryl Rotational Barrier
The rotation of the cyclopropyl group relative to the benzene (B151609) ring is a key conformational feature. The energy barrier to this rotation is influenced by steric and electronic interactions between the cyclopropyl hydrogens and the substituents on the ring. Computational methods like Density Functional Theory (DFT) are typically used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the transition state for rotation. Such a study would reveal the preferred orientation of the cyclopropyl group and the energetic cost of its rotation, which can impact the molecule's shape and interactions with other molecules. No such analysis for this compound has been found in the literature.
Table 4.2.1: Illustrative Rotational Barrier Data for a Cyclopropyl-Aryl System
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Ground State | - | 0 |
| Transition State | - | - |
Note: This table represents the type of data that would be generated from a conformational analysis; specific values for the target compound are not available.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the identification and characterization of the compound. For instance, the calculated NMR shifts would be expected to show distinct signals for the cyclopropyl protons and carbons, as well as for the aromatic protons and carbons, with their chemical shifts influenced by the fluorine and iodine substituents. Similarly, calculated IR spectra would predict characteristic vibrational modes for the C-F, C-I, and cyclopropyl C-H bonds. Without specific calculations, these spectroscopic parameters cannot be detailed.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Understanding the mechanisms of chemical reactions involving this compound would require reaction pathway modeling. This involves calculating the energies of reactants, products, intermediates, and transition states for potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions at the C-I bond. This analysis would provide insights into the reaction kinetics and thermodynamics, helping to predict the most likely reaction products and optimal reaction conditions. Such detailed mechanistic studies for this specific molecule are not currently available.
Solvent Effects on Reactivity and Molecular Conformation
The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. A polar solvent might stabilize a more polar conformation of this compound or influence the energetics of a polar transition state in a reaction. A systematic study of solvent effects would provide a more complete picture of the molecule's behavior in different chemical environments, but this information is not available in the existing literature.
Applications of 1 Cyclopropyl 3 Fluoro 5 Iodobenzene As a Synthetic Building Block
Utilization in the Construction of Polyfunctionalized Aromatic Systems
The differential reactivity of the carbon-iodine bond allows for its selective participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This selectivity enables the stepwise construction of highly substituted aromatic systems. For instance, the iodine atom can be selectively coupled with an arylboronic acid (Suzuki-Miyaura coupling) to form a biaryl structure, leaving the fluorine and cyclopropyl (B3062369) groups intact for subsequent transformations. Similarly, coupling with a terminal alkyne (Sonogashira coupling) or an amine (Buchwald-Hartwig amination) can introduce further diversity. nih.govresearchgate.net This sequential approach is a powerful strategy for the modular synthesis of complex polyfunctionalized aromatic compounds. nih.gov
Table 1: Potential Cross-Coupling Reactions of 1-Cyclopropyl-3-fluoro-5-iodobenzene
| Cross-Coupling Reaction | Coupling Partner | Product Type | Potential Catalyst |
| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(PPh₃)₄ |
| Sonogashira | Terminal alkyne | Arylalkyne | PdCl₂(PPh₃)₂/CuI |
| Buchwald-Hartwig | Amine | Arylamine | Pd₂(dba)₃/ligand |
| Heck | Alkene | Arylalkene | Pd(OAc)₂ |
| Stille | Organostannane | Biaryl/Arylalkene | Pd(PPh₃)₄ |
Precursor for Advanced Organic Materials Research
The unique combination of substituents in this compound makes it an attractive precursor for the synthesis of advanced organic materials with potential applications in electronics and photonics.
Through reactions like Suzuki or Stille polymerization, this compound can be envisioned as a monomer for the synthesis of conjugated polymers. The di-functional nature of the molecule, once the iodo group is transformed into a second reactive site (e.g., a boronic ester), would allow for its incorporation into a polymer backbone. The fluorine and cyclopropyl substituents would then serve as pendant groups, influencing the polymer's solubility, morphology, and electronic properties. The introduction of fluorine, in particular, is a known strategy to lower the HOMO and LUMO energy levels of conjugated polymers, which can be beneficial for their performance in electronic devices. rsc.orgrsc.org
Table 2: Hypothetical Optoelectronic Precursors Derived from this compound
| Precursor Type | Synthetic Strategy | Potential Application |
| Donor-Acceptor Dyad | Suzuki coupling with an electron-rich boronic ester | Organic Photovoltaics (OPV) |
| π-Conjugated Oligomer | Iterative Sonogashira coupling | Organic Field-Effect Transistors (OFET) |
| Emissive Material Core | Buchwald-Hartwig amination with a carbazole (B46965) derivative | Organic Light-Emitting Diodes (OLED) |
Role in Complex Molecule Synthesis as a Scaffold
Beyond its use in materials science, this compound can serve as a rigid scaffold for the synthesis of complex, three-dimensional molecules, particularly those of interest in medicinal and agrochemical research. longdom.org
This compound is an inherent fluorinated and iodinated scaffold. The presence of these halogens offers distinct opportunities for further functionalization. beilstein-journals.orgresearchgate.netyoutube.comtcichemicals.com The iodine atom can be readily displaced or used in coupling reactions, while the fluorine atom generally remains, imparting its characteristic properties to the final molecule. This allows for the synthesis of a library of compounds all containing the 3-cyclopropyl-5-fluorophenyl motif, enabling systematic studies of structure-activity relationships.
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution, although the existing substituents will influence the position of the incoming group. More commonly, the iodo group can be converted into other functionalities. For example, metal-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents at the 1-position. This allows for the strategic introduction of additional functional groups, expanding the synthetic utility of this building block and enabling the creation of highly complex and diverse molecular architectures.
Advanced Analytical Techniques in the Comprehensive Study of 1 Cyclopropyl 3 Fluoro 5 Iodobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Cyclopropyl-3-fluoro-5-iodobenzene, a multi-nuclear and multi-dimensional approach would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the molecule's electronic environment. The predicted chemical shifts are based on the additive effects of the cyclopropyl (B3062369), fluoro, and iodo substituents on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons, being in different chemical environments, will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected for the aromatic protons. The proton at the C2 position, flanked by the cyclopropyl and fluorine substituents, is predicted to be the most downfield. The proton at C6, situated between the cyclopropyl and iodine atoms, would be next, followed by the proton at C4, positioned between the fluorine and iodine atoms. The splitting of these signals will be influenced by ortho and meta couplings to each other, as well as coupling to the ¹⁹F nucleus.
Cyclopropyl Region (δ 0.5-2.0 ppm): The cyclopropyl group will show a complex multiplet for the methine proton and two distinct multiplets for the diastereotopic methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments. Due to the lack of symmetry, nine distinct signals are expected. The carbons directly attached to the electronegative fluorine and iodine atoms will be significantly affected.
Aromatic Carbons (δ 100-165 ppm): The carbon attached to the fluorine atom (C3) will show a large one-bond C-F coupling constant and is expected to be the most downfield in the aromatic region. The carbon bonded to the iodine (C5) will also be significantly shifted. The remaining aromatic carbons will have chemical shifts influenced by the neighboring substituents.
Cyclopropyl Carbons (δ 0-20 ppm): The methine carbon and the methylene carbons of the cyclopropyl group will appear in the upfield region of the spectrum.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected.
The chemical shift of the fluorine atom will be influenced by the electronic effects of the cyclopropyl and iodo substituents. Based on data for similar fluorinated aromatic compounds, the ¹⁹F chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃. The signal will be split by the ortho and para protons.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | |||
| Aromatic H (C2) | ~7.2-7.4 | ddd | J(H,H)ortho, J(H,H)meta, J(H,F) |
| Aromatic H (C4) | ~7.0-7.2 | ddd | J(H,H)ortho, J(H,H)meta, J(H,F) |
| Aromatic H (C6) | ~6.8-7.0 | ddd | J(H,H)ortho, J(H,H)meta, J(H,F) |
| Cyclopropyl CH | ~1.8-2.0 | m | |
| Cyclopropyl CH₂ | ~0.7-1.0 | m | |
| ¹³C | |||
| C1 (C-Cyclopropyl) | ~145-150 | s | |
| C2 | ~115-120 | d | |
| C3 (C-F) | ~160-165 | d | ¹J(C,F) ~240-250 |
| C4 | ~110-115 | d | |
| C5 (C-I) | ~90-95 | d | |
| C6 | ~125-130 | d | |
| Cyclopropyl CH | ~15-20 | d | |
| Cyclopropyl CH₂ | ~5-10 | t | |
| ¹⁹F |
Note: The predicted data is based on the analysis of similar compounds and empirical prediction models. Actual experimental values may vary.
To definitively assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, allowing for the correlation of adjacent protons in both the aromatic ring and the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons and confirming the connectivity between the cyclopropyl group and the benzene ring.
Single-Crystal X-ray Diffraction Analysis of Derivatives
While obtaining a suitable single crystal of this compound itself might be challenging, the synthesis and crystallization of its derivatives could provide invaluable insights into its three-dimensional structure. Single-crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.
X-ray diffraction analysis of a suitable derivative would provide precise measurements of all bond lengths and angles within the molecule. This data would reveal the geometric distortions imposed by the bulky cyclopropyl and iodo substituents and the electronegative fluorine atom on the benzene ring. For instance, the C-C-C bond angles within the cyclopropyl ring would be close to 60°, while the bond angles of the benzene ring might deviate slightly from the ideal 120° to accommodate the substituents.
Typical Bond Lengths in Substituted Benzenes
| Bond | Typical Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.40 |
| C-H (aromatic) | ~1.08 |
| C-F | ~1.35 |
| C-I | ~2.10 |
| C-C (cyclopropyl) | ~1.51 |
The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (C-I···X), hydrogen bonding (C-H···F), and π-π stacking interactions. nih.govresearchgate.net The presence of both a fluorine and an iodine atom makes this molecule an interesting candidate for studying halogen bonding, where the electropositive region on the iodine atom (the σ-hole) can interact with a Lewis base. The packing motif would provide insights into how these molecules self-assemble in the solid state, which is crucial for understanding their physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to study conformational isomers.
The FT-IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of the benzene ring, the cyclopropyl group, and the C-F and C-I bonds.
Aromatic C-H stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.
Cyclopropyl C-H stretching: These will likely appear just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹ are characteristic of the benzene ring.
C-F stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1250-1000 cm⁻¹, is indicative of the C-F bond. irphouse.com
C-I stretching: This vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹, and is often weak in the FT-IR spectrum but may be more prominent in the Raman spectrum. upi.edu
Cyclopropyl ring deformations: The "breathing" and other deformation modes of the cyclopropyl ring will give rise to characteristic bands in the fingerprint region of the spectra.
Out-of-plane C-H bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong bands in the 900-650 cm⁻¹ region of the FT-IR spectrum. spectroscopyonline.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Medium | Medium |
| Cyclopropyl C-H stretch | 3000-2900 | Medium | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Medium-Strong |
| C-F stretch | 1250-1000 | Strong | Weak |
| C-I stretch | 600-500 | Weak | Strong |
Note: The predicted frequencies and intensities are based on typical values for the respective functional groups.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound will undergo characteristic fragmentation, providing a unique fingerprint.
The molecular ion peak ([M]⁺) will be observed at a specific mass-to-charge ratio (m/z), and its high-resolution measurement allows for the confirmation of the elemental formula (C₉H₇FI). Due to the presence of iodine, which is monoisotopic (¹²⁷I), the isotopic pattern of the molecular ion will be relatively simple.
Electron impact (EI) ionization is a common technique that induces fragmentation. The major fragmentation pathways for this compound are predicted to involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and fragmentation of the cyclopropyl ring. The resulting fragment ions can be analyzed to piece together the structure of the parent molecule.
A plausible fragmentation pattern for this compound is detailed in the interactive data table below. This table outlines the expected m/z values of key fragments, their elemental composition, and the likely structural origin of each fragment.
| Fragment Ion (m/z) | Elemental Composition | Proposed Fragment Structure/Origin |
| 262.96 | [C₉H₇FI]⁺ | Molecular Ion ([M]⁺) |
| 135.00 | [C₉H₇F]⁺ | Loss of an iodine radical (•I) |
| 127.00 | [I]⁺ | Iodine cation |
| 109.00 | [C₆H₄F]⁺ | Loss of iodine and a neutral cyclopropyl radical |
| 95.00 | [C₆H₄]⁺ | Loss of iodine and fluorine |
| 77.00 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
This interactive data table provides a hypothetical fragmentation pattern based on established principles of mass spectrometry for similar compounds.
Chromatographic Method Development for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers, such as those with different substitution patterns on the benzene ring. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for this purpose. The development of a robust chromatographic method requires careful selection of the stationary phase (column) and mobile phase to achieve optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. For the separation of this compound and its potential isomers, a non-polar or medium-polarity capillary column would be appropriate.
A hypothetical GC-MS method for the analysis of this compound is presented in the interactive data table below.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Detector | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-300 |
This interactive data table outlines a potential GC-MS method for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that may not be suitable for GC analysis. For the separation of halogenated aromatic compounds, reversed-phase HPLC is a common approach. The choice of a suitable stationary phase is critical for achieving the desired separation of isomers.
An illustrative LC-MS method for the purity assessment and isomer separation of this compound is detailed in the following interactive data table.
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| Mass Range | m/z 100-400 |
This interactive data table presents a potential LC-MS method for the analysis of this compound.
The development of such chromatographic methods is crucial for ensuring the quality control of this compound in any of its potential applications, allowing for the accurate determination of its purity and the identification and quantification of any isomeric impurities.
Future Research Directions and Challenges in the Chemistry of 1 Cyclopropyl 3 Fluoro 5 Iodobenzene
Development of Novel Catalytic Methods for its Transformation
Future research would likely focus on leveraging the unique electronic and steric properties of 1-cyclopropyl-3-fluoro-5-iodobenzene in various cross-coupling reactions. The presence of an iodine atom, which is a versatile functional group for such transformations, is a key feature. The development of novel palladium, nickel, or copper-based catalytic systems could enable efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Research in this area might explore:
Catalyst and Ligand Design: Synthesizing and screening new ligands to enhance catalytic activity, selectivity, and functional group tolerance in reactions involving the C-I bond.
Reaction Conditions: Optimizing reaction parameters such as solvent, base, and temperature to achieve higher yields and faster reaction times.
Green Chemistry Approaches: Developing catalytic methods that utilize more environmentally benign solvents and reagents.
Exploration of Less-Explored Reactivity Manifolds
Beyond standard cross-coupling reactions, the reactivity of this compound remains largely unexplored. Future investigations could delve into:
C-H Activation: Direct functionalization of the C-H bonds on the benzene (B151609) ring or the cyclopropyl (B3062369) group could offer new synthetic routes to more complex molecules, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis: Utilizing visible light to initiate novel transformations, such as radical-mediated reactions, could unlock new reaction pathways that are not accessible through traditional thermal methods.
Cyclopropane (B1198618) Ring-Opening Reactions: Investigating conditions that could selectively open the cyclopropane ring to introduce new functional groups and create different molecular scaffolds.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer significant advantages in terms of safety, efficiency, and scalability. For this compound, future research could focus on:
Development of Continuous Synthesis Processes: Designing and optimizing flow reactor setups for the synthesis and subsequent transformation of the compound. This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents.
Automated Reaction Optimization: Employing automated systems to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation.
In-line Analysis and Purification: Integrating analytical techniques and purification modules directly into the flow system to enable real-time monitoring and continuous production of the desired product.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. For this compound, future research directions could include:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of the molecule and predict its reactivity in various chemical reactions. This could help in designing new derivatives with enhanced or altered reactivity.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its interactions with catalysts and other reagents.
Virtual Screening: Computationally designing and screening libraries of virtual derivatives to identify candidates with desired electronic or steric properties for specific applications.
Addressing Stereocontrol Challenges in Complex Syntheses Utilizing the Compound
When this compound is incorporated into larger, more complex molecules, the stereochemistry of the cyclopropyl group can become a critical factor. Future research challenges in this area include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce the cyclopropyl group with high enantioselectivity.
Diastereoselective Reactions: Controlling the stereochemical outcome of reactions at centers adjacent to the cyclopropyl group.
Chiral Resolution: Devising efficient methods for separating enantiomers or diastereomers of derivatives of this compound.
While specific data for this compound is scarce, the broader context of modern organic synthesis suggests that these are the likely and logical avenues for future investigation.
Q & A
Q. What are the optimal synthetic routes for 1-cyclopropyl-3-fluoro-5-iodobenzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and cyclopropane ring formation. Key steps include:
- Iodination: Direct electrophilic substitution on fluorobenzene derivatives using iodine monochloride (ICl) in acidic media (e.g., H2SO4) to introduce iodine at the para position .
- Cyclopropanation: Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids under inert conditions (Pd(PPh3)4, Na2CO3, DME/H2O) .
- Yield Optimization: Temperature control (70–80°C) and catalyst loading (2–5 mol% Pd) are critical. Side products like diiodinated species may form if stoichiometry is mismatched .
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer:
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer:
- Iodine as a Directing Group: The iodine atom facilitates regioselective coupling (e.g., Heck, Sonogashira) at the ortho position due to its electron-withdrawing effect .
- Cyclopropane Stability: The cyclopropyl ring is susceptible to ring-opening under strong acidic/basic conditions (e.g., H2SO4 > 50°C), limiting reaction compatibility .
Advanced Research Questions
Q. How do computational studies predict the electronic effects of substituents on the aromatic ring?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to map electron density distribution. Fluorine’s electronegativity reduces electron density at the meta position, while iodine enhances polarizability .
- Reactivity Predictions: HOMO-LUMO gaps correlate with susceptibility to nucleophilic attack (e.g., SNAr at fluorine-adjacent positions) .
Q. What experimental strategies resolve contradictions in stability data under varying storage conditions?
Methodological Answer:
Q. How can discrepancies between theoretical and experimental spectroscopic data be reconciled?
Methodological Answer:
- Dynamic Effects in NMR: Include solvent and temperature parameters in computational models (e.g., DMSO-d6 induces ring-current shifts in cyclopropyl protons) .
- Crystal Packing Effects: Compare X-ray-derived bond lengths/angles with gas-phase DFT results to identify intermolecular interactions (e.g., halogen bonding) .
Methodological Rigor and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
Q. How should safety protocols address hazards specific to iodinated cyclopropane derivatives?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods for iodination steps (volatile I2 release) and PPE for skin protection (iodine absorption risk) .
- Waste Disposal: Neutralize iodine-containing waste with Na2S2O3 to prevent environmental contamination .
Research Gaps and Future Directions
Q. What unexplored applications exist for this compound in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
